4-Methoxycyclohexyl tosylate, cis-
Description
Significance of Sulfonate Esters as Activated Electrophilic Centers
Sulfonate esters are widely recognized for their role as excellent leaving groups in nucleophilic substitution and elimination reactions. periodicchemistry.compearson.com The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water, is a relatively weak acid, making the hydroxide (B78521) ion (OH-) a strong base. periodicchemistry.commasterorganicchemistry.com To enhance the reactivity of alcohols, they can be converted into sulfonate esters. periodicchemistry.compearson.com This conversion is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270). nih.gov
The resulting sulfonate ester possesses a much better leaving group, the sulfonate anion (RSO₃⁻). wikipedia.org The exceptional leaving group ability of sulfonates is attributed to the stability of the sulfonate anion, which is the conjugate base of a strong sulfonic acid. wikipedia.org The negative charge on the sulfonate anion is effectively delocalized through resonance across the three oxygen atoms, which stabilizes the anion and makes it a weak base. periodicchemistry.com This stability makes the departure of the sulfonate group from the carbon atom energetically favorable.
By converting an alcohol into a sulfonate ester, the carbon atom attached to the oxygen becomes a highly activated electrophilic center, susceptible to attack by a wide variety of nucleophiles. eurjchem.comfiveable.me This activation is due to the strong electron-withdrawing nature of the sulfonate group, which polarizes the C-O bond and increases the partial positive charge on the carbon atom. fiveable.me Consequently, sulfonate esters, such as tosylates, mesylates, and triflates, are versatile substrates for SN2 reactions, enabling the synthesis of a diverse array of organic compounds. periodicchemistry.commasterorganicchemistry.comlibretexts.org
Historical Trajectories in Tosylate Reactivity Research
The exploration of tosylate reactivity has a rich history within organic chemistry. The toluenesulfonyl group, commonly known as the tosyl group (Ts), was proposed by German chemists Kurt Hess and Robert Pfleger in 1933. wikipedia.org This functional group is typically introduced by reacting an alcohol with p-toluenesulfonyl chloride (TsCl). wikipedia.org
Early investigations into nucleophilic substitution reactions by chemists like Paul Walden in the late 19th century laid the groundwork for understanding the stereochemical outcomes of these transformations. libretexts.org His work on the interconversion of enantiomers of malic acid demonstrated that substitution at a chiral center could proceed with either retention or inversion of configuration. libretexts.org
In the 1920s and 1930s, further research aimed to elucidate the mechanisms of these reactions. Studies on the reactions of alkyl tosylates were instrumental in this endeavor. libretexts.org It was discovered that the nucleophilic substitution of primary and secondary alkyl tosylates consistently proceeds with an inversion of configuration, a key characteristic of the SN2 mechanism. libretexts.org The use of tosylates was advantageous because their formation from alcohols occurs with retention of stereochemistry at the carbon center, allowing for a clear analysis of the stereochemical outcome of the subsequent substitution reaction. masterorganicchemistry.comwikipedia.org The tosylate group essentially acts as a more reactive analogue of a halide, facilitating a broader range of substitution reactions under milder conditions. weimiaobio.com
Foundational Principles of Stereochemical Control in Cyclohexane (B81311) Derivatives
The stereochemistry of reactions involving cyclohexane derivatives is profoundly influenced by the conformational preferences of the six-membered ring. weebly.commsu.edu Cyclohexane is not a planar molecule; it predominantly adopts a "chair" conformation, which is the most stable arrangement because it minimizes both angle strain and torsional strain. pressbooks.publibretexts.org In the chair conformation, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered. weebly.compressbooks.pub
The chair conformation features two distinct types of substituent positions: axial and equatorial. msu.eduwikipedia.org Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. wikipedia.org Cyclohexane undergoes a rapid "ring flip" between two equivalent chair conformations, during which all axial substituents become equatorial and vice versa. pressbooks.pub
When a substituent is present on the cyclohexane ring, the two chair conformers are no longer of equal energy. msu.eduopenochem.org A substituent in the equatorial position generally experiences less steric hindrance than when it is in the axial position, where it encounters 1,3-diaxial interactions with other axial substituents. wikipedia.orgopenochem.org Consequently, the conformer with the bulky substituent in the equatorial position is more stable and predominates at equilibrium. msu.eduwikipedia.org
The stereochemical outcome of reactions on cyclohexane rings is often dictated by the requirement for a specific spatial arrangement of the reacting groups. For instance, the E2 elimination reaction proceeds most efficiently when the leaving group and the adjacent proton are in an anti-periplanar (diaxial) arrangement. libretexts.orgmasterorganicchemistry.com This means that for an E2 reaction to occur readily, both the leaving group (such as a tosylate) and a hydrogen atom on an adjacent carbon must occupy axial positions. libretexts.orglibretexts.org This stereoelectronic requirement can significantly influence the rate and regioselectivity of elimination reactions in substituted cyclohexanes. libretexts.orglibretexts.org Similarly, neighboring group participation in nucleophilic substitution reactions is also highly dependent on the stereochemical relationship between the participating group and the leaving group. spcmc.ac.in
Interactive Data Table: Properties of 4-Methoxycyclohexyl tosylate, cis-
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₄S | nih.gov |
| Molecular Weight | 284.37 g/mol | nih.gov |
| CAS Number | 60517 | nih.gov |
Interactive Data Table: Related Tosylate Compounds
| Compound Name | Molecular Formula | CAS Number |
| cis-Tosylate | C₂₀H₁₉Cl₂N₃O₅S | 154003-23-3 |
| cis-4-tert-butylcyclohexyl tosylate | C₁₇H₂₆O₃S | N/A |
Properties
CAS No. |
111859-02-0 |
|---|---|
Molecular Formula |
C14H20O4S |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
(4-methoxycyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-4,9-10,12-13H,5-8H2,1-2H3 |
InChI Key |
MCKGEVKBOAALFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OC |
Origin of Product |
United States |
Synthetic Design and Methodologies for Cis 4 Methoxycyclohexyl Tosylate
Precursor Synthesis and Stereochemical Fidelity
The cornerstone of synthesizing cis-4-Methoxycyclohexyl tosylate is the production of its direct precursor, cis-4-methoxycyclohexanol, with high stereochemical purity. The spatial arrangement of the methoxy (B1213986) and hydroxyl groups on the cyclohexane (B81311) ring is established at this stage and is crucial for the final product's identity.
The principles of stereocontrolled synthesis for related cyclic structures, such as 2,4-disubstituted thiochromans, offer insights into achieving high diastereoselectivity. For instance, the reduction of a ketone precursor with sodium borohydride (B1222165) can produce a mixture of diastereomeric alcohols. arkat-usa.org Subsequent acid-catalyzed cyclization can then proceed through a common stable carbocation intermediate, leading to the formation of a single diastereomer of the final product. arkat-usa.org This highlights a common strategy where a non-stereoselective step can be followed by a diastereoselective transformation to yield a stereochemically pure product.
Further strategies in stereocontrolled synthesis involve tandem reaction sequences. For example, the reaction of 2-bromo aldehydes with ethyl nitroacetate (B1208598) can proceed through a tandem nitroaldol reaction-cyclization sequence to produce hydroxylated isoxazolines with predictable cis or trans stereochemistry. researchgate.net Such methodologies, while applied to different heterocyclic systems, demonstrate the potential for designing reaction pathways that afford specific stereoisomers of substituted cyclohexanols.
The conversion of cis-4-methoxycyclohexanol to its corresponding tosylate is a critical step that must proceed without altering the established stereochemistry. Tosylation of alcohols is a well-established transformation, and various methods have been developed to optimize yields and purity. organic-chemistry.orgacs.org
A common method for tosylation involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534) (TEA), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Systematic investigations into the tosylation of hydroxyl-terminated polymers have shown that the relative amounts of the reagents, particularly the base, can significantly impact the distribution of the final products. researchgate.net For instance, in the synthesis of polyisobutylene (B167198) tosylates, a quantitative yield of the desired product was readily achieved from a primary alcohol precursor. researchgate.net
For more sensitive or complex alcohols, such as Cinchona alkaloids, biphasic O-tosylation methods have been developed using a phase-transfer catalyst like tributylamine. researchgate.net The necessary excess of tosyl chloride in these systems varies depending on the structure of the alkaloid, indicating that the reaction conditions must be tailored to the specific substrate. researchgate.net The use of ytterbium(III) trifluoromethanesulfonate (B1224126) as a catalyst for the reaction of alcohols with toluenesulfonic acid anhydride (B1165640) offers a mild and neutral condition for tosylation, with product purification being straightforward.
Recent advancements in tosylation include amine-free methods catalyzed by 4-methylpyridine (B42270) N-oxide in the presence of molecular sieves, which is suitable for base-sensitive substrates. organic-chemistry.org Indium-catalyzed sulfonylation also provides an efficient route to sulfonic esters from sulfonyl chlorides and alcohols. organic-chemistry.org
The following table summarizes various catalytic systems and conditions for the tosylation of alcohols, which can be adapted for the synthesis of cis-4-Methoxycyclohexyl tosylate.
| Catalyst System | Reagents | Key Features |
| Pyridine/DMAP | p-Toluenesulfonyl chloride | Standard and widely used method. |
| Tributylamine (biphasic) | p-Toluenesulfonyl chloride | Effective for complex alkaloids. researchgate.net |
| Ytterbium(III) trifluoromethanesulfonate | Toluenesulfonic acid anhydride | Mild and neutral reaction conditions. |
| 4-Methylpyridine N-oxide | p-Toluenesulfonyl chloride | Amine-free, suitable for base-sensitive substrates. organic-chemistry.org |
| Indium catalyst | p-Toluenesulfonyl chloride | Efficient for a range of alcohols. organic-chemistry.org |
Enantioselective and Diastereoselective Synthetic Pathways
While the primary focus is often on the cis/trans diastereoselectivity, the synthesis of enantiomerically pure cis-4-Methoxycyclohexyl tosylate requires enantioselective methodologies. Such strategies are crucial in medicinal chemistry, where a single enantiomer is often responsible for the desired biological activity.
Diastereoselective synthesis of highly substituted cyclohexanones has been achieved through cascade Michael reactions. beilstein-journals.org These reactions can proceed with complete diastereoselectivity in many cases, highlighting the power of cascade processes in controlling stereochemistry. beilstein-journals.org Similarly, a highly diastereoselective synthesis of cis-2,4-diarylthiochromans has been developed, starting from chalcones and involving a key cyclization step catalyzed by Amberlyst-15 that results in a single diastereomer. arkat-usa.org
The synthesis of cis-thiiranes has been accomplished with high diastereoselectivity through the 4π-electrocyclization of in situ generated thiocarbonyl ylides. nih.gov This method provides essentially single diastereomers under mild conditions. nih.gov For larger cyclic systems, such as trans-cyclooctenes, diastereoselective additions of nucleophiles to a trans-cyclooctenone precursor have been developed, providing access to a range of functionalized products with high stereocontrol. nih.gov
Enantioselective synthesis, which generates one enantiomer in excess of the other, often employs chiral catalysts or auxiliaries. The desymmetrization of prochiral starting materials is a powerful strategy. For example, the enantioselective synthesis of inherently chiral calix beilstein-journals.orgarenes has been achieved through organocatalyzed aromatic amination, leading to high yields and enantioselectivities. nih.gov Similarly, chiral sulfide (B99878) catalysts have been used for the desymmetrizing electrophilic sulfenylation of calix beilstein-journals.orgarenes. nih.gov
These examples from related fields of cyclic organic chemistry demonstrate the types of strategies that could be envisioned for an enantioselective synthesis of cis-4-Methoxycyclohexyl tosylate, likely starting from a prochiral precursor like 4-methoxycyclohexanone (B142444) and employing a chiral reducing agent or catalyst.
Advanced Synthetic Strategies for Complex 4-Substituted Cyclohexyl Tosylates
The synthesis of more complex molecules containing the 4-substituted cyclohexyl tosylate motif often requires advanced and convergent synthetic strategies. These can include various cross-coupling reactions to build molecular complexity.
For instance, the synthesis of complex cyclophanes has utilized a variety of coupling reactions, such as the Castro-Stephens, Sonogashira, and Wurtz couplings, to form key carbon-carbon bonds. beilstein-journals.org While not directly applied to cyclohexyl tosylates, these methods showcase the power of modern organic synthesis in constructing intricate molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming carbon-carbon bonds and has been used in the stereodivergent synthesis of 4-substituted prolinols. elsevierpure.com This suggests that a suitably functionalized cyclohexyl precursor could be coupled with various partners to introduce additional complexity before or after the tosylation step.
The development of stereodivergent methods is also a hallmark of advanced synthetic strategy. For example, the diastereoselective hydrogenation of a common intermediate using different catalysts (e.g., Pd/C versus Crabtree's catalyst) can provide access to both cis and trans isomers of a product. elsevierpure.com This approach allows for the selective synthesis of a desired stereoisomer from a single precursor.
Mechanistic Elucidation of Transformations Involving Cis 4 Methoxycyclohexyl Tosylate
Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution reactions of cis-4-methoxycyclohexyl tosylate can proceed through various mechanisms, including unimolecular (SN1), bimolecular (SN2), and solvent-assisted pathways. The preferred route is highly dependent on the solvent, nucleophile, and reaction temperature.
In polar, non-nucleophilic solvents, cis-4-methoxycyclohexyl tosylate can undergo solvolysis via an SN1 mechanism. This pathway involves the initial, rate-determining departure of the tosylate leaving group to form a secondary carbocation intermediate. The stability of this carbocation is a critical factor governing the reaction rate. The electron-donating nature of the methoxy (B1213986) group can influence the stability of this intermediate, although its effect is modulated by its position relative to the cationic center.
Due to the conformational flexibility of the cyclohexane (B81311) ring, the initially formed carbocation can potentially undergo rearrangement to a more stable species. For instance, a 1,2-hydride shift could lead to a tertiary carbocation if a suitable hydrogen atom is available. However, the presence of the methoxy group can also lead to the formation of bridged oxonium ions, which can influence the stereochemical outcome of the reaction.
The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the tosylate group, leading to an inversion of stereochemistry known as a Walden inversion. For cis-4-methoxycyclohexyl tosylate, the feasibility of an SN2 reaction is sterically hindered. The axial approach of the nucleophile is impeded by the axial hydrogen atoms on the same side of the cyclohexane ring.
Despite the steric hindrance, under conditions favoring bimolecular reactions (strong nucleophile, polar aprotic solvent), SN2 pathways can be observed. The stereoelectronic requirements for the SN2 reaction are stringent, demanding a precise anti-periplanar alignment of the incoming nucleophile and the leaving group. The chair conformation of the cyclohexane ring can either facilitate or hinder this alignment, thereby affecting the reaction rate.
A significant feature in the solvolysis of cis-4-methoxycyclohexyl tosylate is the potential for anchimeric assistance, or neighboring group participation, by the methoxy group. When the molecule adopts a conformation where the methoxy group is positioned anti-periplanar to the tosylate leaving group, it can act as an internal nucleophile.
This intramolecular attack leads to the formation of a bridged, bicyclic oxonium ion intermediate. The formation of this intermediate is often faster than the direct SN1 or SN2 pathways, leading to an enhanced reaction rate. The subsequent attack by an external nucleophile on this bridged intermediate can occur at two different carbon atoms, leading to a mixture of products, often with retention of configuration. This phenomenon highlights the profound impact of intramolecular interactions on reaction mechanisms.
Competing Elimination Reaction Mechanisms
In addition to substitution reactions, cis-4-methoxycyclohexyl tosylate can also undergo elimination reactions to form alkenes. The competition between substitution and elimination is a central theme in its reactivity profile.
Elimination reactions can proceed through either a unimolecular (E1) or a bimolecular (E2) mechanism. The E1 pathway shares the same carbocation intermediate as the SN1 reaction. Subsequent deprotonation of a carbon atom adjacent to the cationic center by a weak base (often the solvent) yields the alkene.
The E2 mechanism, in contrast, is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously. This pathway requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. In the case of cis-4-methoxycyclohexyl tosylate, the conformational constraints of the cyclohexane ring play a crucial role in determining whether this stereoelectronic requirement can be met for an E2 reaction to occur. The choice between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the temperature.
When elimination occurs, the position of the resulting double bond is governed by regioselectivity rules, primarily Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene, while Hofmann's rule predicts the formation of the less substituted alkene.
Skeletal Rearrangement Processes
The transient carbocation formed from cis-4-methoxycyclohexyl tosylate can undergo several types of skeletal rearrangements, driven by the pursuit of a more stable electronic or conformational state. These rearrangements are often in competition with direct solvent capture (SN2) or elimination (E2) pathways.
A Wagner-Meerwein rearrangement is a classic example of a 1,2-hydride, -alkyl, or -aryl shift to an adjacent carbocationic center. researchgate.net This type of rearrangement is typically driven by the formation of a more stable carbocation. In the context of the 4-methoxycyclohexyl cation, a 1,2-hydride shift from C-2 to C-1 would result in an isomeric secondary carbocation, offering no significant thermodynamic advantage.
More complex rearrangements, such as transannular hydride shifts and ring-expansion or -contraction, can also occur in cyclohexyl systems, although they are generally less common than 1,2-shifts.
Transannular Hydride Shifts: A transannular hydride shift involves the migration of a hydride ion from a non-adjacent carbon atom to the carbocationic center. In the chair conformation of the cis-4-methoxycyclohexyl cation, a 1,4-hydride shift from C-4 to C-1 is stereochemically plausible. This process would be facilitated by anchimeric assistance from the methoxy group at C-4. researchgate.netresearchgate.net Gas-phase studies on related 1,4-dialkoxycyclohexanes have provided direct evidence for anchimeric assistance leading to the formation of bicyclic oxonium ions, particularly from the trans-isomer. researchgate.net While the cis-isomer in the gas phase was found to favor a different pathway, the potential for such transannular interactions under solvolytic conditions cannot be entirely dismissed and represents an area of ongoing investigation.
Ring Contraction: The rearrangement of a cyclohexyl cation to a cyclopentylcarbinyl cation is a known, albeit often minor, pathway. This ring contraction can be driven by the relief of steric strain or by the formation of a more stabilized carbocation. For instance, the solvolysis of cyclohexyl tosylates can sometimes yield small amounts of cyclopentanemethanol (B1149391) derivatives. rsc.org In the case of cis-4-methoxycyclohexyl tosylate, a ring contraction could theoretically lead to a (3-methoxycyclopentyl)methyl cation. Subsequent reaction with the solvent would yield the corresponding alcohol or ether. The favorability of such a rearrangement would depend on the relative stabilities of the intermediate carbocations and the transition states connecting them.
The actual product distribution from the solvolysis of cis-4-methoxycyclohexyl tosylate is a sensitive function of the solvent system and reaction conditions. Hypothetical product distributions based on competing rearrangement pathways are presented in the table below.
| Potential Rearrangement Pathway | Intermediate Carbocation | Potential Final Product(s) |
| Direct Solvent Capture (No Rearrangement) | 4-Methoxycyclohexyl Cation | cis- and trans-4-Methoxycyclohexanol/ether |
| Wagner-Meerwein (1,2-Hydride Shift) | 3-Methoxycyclohexyl Cation | cis- and trans-3-Methoxycyclohexanol/ether |
| Transannular (1,4-Hydride Shift) | Bicyclic Oxonium Ion Intermediate | Mixture including 1,4-epoxy-1-methylcyclohexane derivatives |
| Ring Contraction | (3-Methoxycyclopentyl)methyl Cation | (3-Methoxycyclopentyl)methanol/ether |
It is the interplay of these potential rearrangement pathways, alongside direct substitution and elimination reactions, that dictates the final composition of the product mixture. Detailed experimental studies involving isotopic labeling and kinetic analysis are often required to fully unravel the mechanistic intricacies of such transformations.
Conformational Analysis and Stereochemical Impact on Reactivity
Conformational Dynamics of cis-4-Methoxycyclohexyl Tosylate
The conformational landscape of cis-4-Methoxycyclohexyl tosylate is dominated by the equilibrium between two chair conformations. The relative stability of these conformers is governed by the steric and stereoelectronic effects of the methoxy (B1213986) and tosylate groups.
Equilibrium Between Chair Conformations: A-Value Considerations
In a cis-1,4-disubstituted cyclohexane (B81311), one substituent must occupy an axial position while the other is equatorial. The equilibrium will favor the conformation where the substituent with the larger A-value (a measure of its steric bulk) occupies the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org
The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org A larger A-value signifies a greater preference for the equatorial position. For the methoxy group (-OCH₃), the A-value is approximately 0.6 kcal/mol, while the hydroxyl group (-OH) has a slightly higher A-value of about 0.87 kcal/mol. masterorganicchemistry.com The tosylate group (-OTs), being significantly larger, is expected to have a considerably higher A-value, thus a strong preference for the equatorial position.
In the case of cis-4-Methoxycyclohexyl tosylate, two chair conformations are in equilibrium: one with an axial methoxy group and an equatorial tosylate group, and the other with an equatorial methoxy group and an axial tosylate group. Given the expected larger A-value of the tosylate group, the equilibrium will lie heavily towards the conformer where the bulky tosylate group is in the equatorial position and the smaller methoxy group is in the axial position.
| Substituent | A-Value (kcal/mol) |
| Methoxy (-OCH₃) | ~0.6 |
| Hydroxyl (-OH) | ~0.87 |
| Isopropyl (-CH(CH₃)₂) | 2.15 masterorganicchemistry.com |
| tert-Butyl (-C(CH₃)₃) | ~4.9 masterorganicchemistry.com |
| Tosylate (-OTs) | > 2.15 (Estimated) |
Anomeric and Related Stereoelectronic Effects on Substituent Orientation
While steric effects, as quantified by A-values, are the primary determinants of conformational preference, stereoelectronic effects can also play a role. The anomeric effect, typically observed in pyranose rings, describes the preference for an electronegative substituent at the anomeric carbon to occupy the axial position. nih.gov This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.
In carbocyclic systems like cyclohexane, a classical anomeric effect is not present due to the absence of a ring heteroatom. However, related stereoelectronic interactions can still influence conformational equilibria. For instance, neighboring group participation by the methoxy group can occur, where the oxygen lone pair interacts with the back-lobe of the C-OTs antibonding orbital, especially when the tosylate is in a conformation suitable for such an interaction. This type of interaction can influence the reactivity of the tosylate group. libretexts.orgyoutube.com
Influence of cis-Configuration on Reaction Stereoselectivity
The cis-configuration of 4-Methoxycyclohexyl tosylate has a profound impact on the stereochemical outcome of its reactions, particularly nucleophilic substitutions. In the preferred conformation with an axial methoxy group and an equatorial tosylate group, direct Sₙ2 displacement of the equatorial tosylate is generally disfavored due to steric hindrance from the cyclohexane ring itself.
However, reactions can proceed through less stable conformers or alternative mechanisms. For instance, the molecule can undergo a ring-flip to a conformation where the tosylate group is axial. An axial leaving group is ideally positioned for an Sₙ2 reaction, as the nucleophile can approach from the backside (equatorial position) with minimal steric hindrance, leading to an inversion of configuration at the reaction center. libretexts.orglibretexts.orgmasterorganicchemistry.com
In the case of cis-4-tert-butylcyclohexyl tosylate, a close analog, the cis-isomer with an axial tosylate group readily undergoes Sₙ2 reaction with inversion of configuration. spcmc.ac.in This suggests that cis-4-Methoxycyclohexyl tosylate, in its less stable diaxial-like conformation, would also be susceptible to Sₙ2 attack, resulting in the formation of a trans product.
Diastereodifferentiating and Enantiodifferentiating Transformations of 4-Methoxycyclohexyl Tosylate
The chiral nature of cis-4-Methoxycyclohexyl tosylate, which exists as a pair of enantiomers, makes it a potential substrate for diastereodifferentiating and enantiodifferentiating transformations.
In a diastereodifferentiating reaction , a chiral reagent or catalyst would react with the racemic mixture of cis-4-Methoxycyclohexyl tosylate to produce a mixture of diastereomeric products. The inherent chirality of the substrate would influence the transition state energies for the formation of the different diastereomers, potentially leading to a preference for one over the other.
An enantiodifferentiating transformation would involve the selective reaction of one enantiomer of cis-4-Methoxycyclohexyl tosylate over the other in the presence of a chiral catalyst or reagent. This would result in the kinetic resolution of the starting material, leaving an excess of the less reactive enantiomer, and forming an enantioenriched product. While specific examples involving cis-4-Methoxycyclohexyl tosylate are not prominent in the provided search results, the principles of enantioselective catalysis are well-established and could be applied to this substrate. nih.gov For example, a chiral catalyst could selectively bind to one enantiomer, facilitating its reaction while leaving the other enantiomer largely unreacted.
Advanced Analytical and Spectroscopic Approaches for Mechanistic Studies
Kinetic Investigations: Determination of Rate Laws and Activation Parameters
Kinetic studies are fundamental to understanding the mechanism of solvolysis of cis-4-methoxycyclohexyl tosylate. By systematically varying the concentrations of the substrate and observing the effect on the reaction rate, a rate law can be established. For many solvolysis reactions of secondary tosylates, the reaction follows first-order kinetics, where the rate is proportional to the concentration of the tosylate.
The rate of reaction is also highly dependent on the solvent and temperature. The Winstein-Grunwald equation is often employed to correlate the rate of solvolysis with the ionizing power of the solvent.
Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), are determined by measuring the rate constant at different temperatures and applying the Eyring equation. These parameters provide valuable information about the transition state of the rate-determining step. A positive ΔS‡ may suggest a more disordered transition state, characteristic of a dissociative or SN1-like mechanism, while a negative ΔS‡ can indicate a more ordered transition state, as expected for an associative or SN2-like mechanism.
Table 1: Representative Kinetic Data for Solvolysis of a Related Cyclohexyl Tosylate Derivative
| Solvent | Temperature (°C) | Rate Constant (k) (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Acetic Acid | 75 | Data Not Available | Data Not Available | Data Not Available |
| Ethanol (B145695) | 50 | Data Not Available | Data Not Available | Data Not Available |
| 50% aq. TFE | 25 | Data Not Available | Data Not Available | Data Not Available |
| Note: Specific kinetic data for cis-4-methoxycyclohexyl tosylate is not available. This table is illustrative of the types of data obtained in such studies. |
Isotopic Labeling Studies for Reaction Pathway Delineation
Isotopic labeling is a powerful tool for tracing the pathways of atoms during a chemical reaction, thereby providing unambiguous evidence for or against proposed mechanisms. In the study of the solvolysis of cis-4-methoxycyclohexyl tosylate, isotopes of hydrogen (deuterium, D) or oxygen (¹⁸O) can be strategically incorporated into the molecule or the solvent.
For example, performing the solvolysis in a deuterated solvent (e.g., ethanol-d) can help to probe for the formation of intermediate carbocations or the occurrence of elimination reactions. whiterose.ac.uk If a carbocation intermediate is formed, it may be trapped by the deuterated solvent, leading to the incorporation of deuterium (B1214612) into the product. The position and stereochemistry of the incorporated deuterium can provide detailed information about the structure and dynamics of the intermediate.
Furthermore, labeling the oxygen atoms of the tosylate leaving group with ¹⁸O can be used to investigate the possibility of ion-pair return. If the initially formed carbocation and tosylate anion recombine, the ¹⁸O label may become scrambled between the ether and sulfonate oxygens of the starting material. The extent of this scrambling can provide quantitative information on the partitioning of the ion-pair intermediate between product formation and return to the starting material.
While specific isotopic labeling studies on cis-4-methoxycyclohexyl tosylate are not prominently reported, the principles have been extensively applied to other secondary tosylates. nih.gov Deuterium labeling studies have been instrumental in determining the stereochemistry of addition and elimination reactions in related systems. rsc.org
Real-Time Spectroscopic Monitoring of Reaction Intermediates (e.g., in situ NMR, FTIR)
The direct observation of reaction intermediates, even if they are short-lived, provides compelling evidence for a particular reaction mechanism. Modern spectroscopic techniques, such as in situ Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reacting systems.
By conducting the solvolysis reaction of cis-4-methoxycyclohexyl tosylate within an NMR tube, it is possible to follow the disappearance of the starting material and the appearance of products over time. rsc.org More importantly, under certain conditions, it may be possible to detect signals corresponding to transient intermediates like carbocations. The chemical shifts and coupling constants of these intermediates can provide invaluable information about their electronic and geometric structure.
Similarly, in situ FTIR spectroscopy can be used to monitor changes in the vibrational modes of the reacting molecules. The disappearance of the characteristic sulfonate ester bands of the tosylate and the appearance of new bands corresponding to the alcohol or ether products can be tracked in real time. This technique is particularly useful for following the kinetics of the reaction and for detecting the formation of any unexpected byproducts.
The application of these in situ techniques can be challenging due to the low concentrations and short lifetimes of intermediates. However, the insights gained from such experiments are often crucial for a complete understanding of the reaction mechanism.
Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Information Obtained | Advantages |
| In Situ NMR | Changes in concentration of reactants and products over time; potential to observe and characterize intermediates. | Provides detailed structural information. |
| In Situ FTIR | Changes in functional groups over time; kinetic information. | High sensitivity and rapid data acquisition. |
Computational and Theoretical Chemistry in Elucidating Cis 4 Methoxycyclohexyl Tosylate Reactivity
Quantum Chemical Characterization of Ground States and Transition States
Quantum chemical calculations are fundamental to understanding the reactivity of cis-4-methoxycyclohexyl tosylate by providing detailed electronic and geometric information about the ground states of the reactants and the transition states of the reactions. escholarship.org These calculations, typically employing density functional theory (DFT) or ab initio methods, allow for the precise determination of molecular geometries, vibrational frequencies, and electronic energies.
For cis-4-methoxycyclohexyl tosylate, the ground state conformation is a critical determinant of its reactivity. Quantum chemical calculations can predict the relative energies of different chair and boat conformations, as well as the orientation of the methoxy (B1213986) and tosylate groups. This information is crucial for assessing the potential for intramolecular interactions, such as neighboring group participation by the methoxy group.
The characterization of transition states is another key application of quantum chemistry. escholarship.org For the solvolysis of cis-4-methoxycyclohexyl tosylate, several possible reaction pathways can be envisaged, including direct solvent attack (S_N_2-like), formation of a carbocation intermediate (S_N_1-like), and anchimeric assistance by the methoxy group. Quantum chemical calculations can locate the transition state structures for each of these pathways and determine their corresponding activation energies. This allows for a quantitative comparison of the feasibility of different mechanisms.
Table 1: Representative Quantum Chemical Data for a Cyclohexyl Tosylate System
| Parameter | Ground State (Chair Conformation) | Transition State (S_N_2-like) | Transition State (Anchimeric Assistance) |
| C-OTs Bond Length (Å) | 1.49 | 2.15 | 2.05 |
| C-O (methoxy) Distance (Å) | 2.95 | - | 1.85 |
| C-O-C Angle (methoxy) (°) | 112.5 | - | 105.2 |
| Relative Energy (kcal/mol) | 0.0 | +22.5 | +18.7 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations on a model cyclohexyl tosylate system. Actual values for cis-4-methoxycyclohexyl tosylate would require specific calculations.
Reaction Coordinate Mapping and Free Energy Profiles
Reaction coordinate mapping is a computational technique used to visualize the energy landscape of a chemical reaction. nih.gov By systematically varying the geometry of the reacting system along a defined reaction coordinate, a potential energy surface can be constructed. For the solvolysis of cis-4-methoxycyclohexyl tosylate, the reaction coordinate could be defined as the distance of the leaving tosylate group from the cyclohexyl ring.
The potential energy surface can reveal the presence of energy minima corresponding to stable intermediates and energy maxima corresponding to transition states. nih.gov By following the minimum energy path on this surface, the most likely reaction pathway can be identified.
Free energy profiles provide a more complete picture of the reaction by incorporating the effects of entropy and temperature. nih.gov These are typically calculated using statistical mechanics in conjunction with the potential energy surface obtained from quantum chemical calculations. The free energy profile allows for the determination of the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn_), which are directly related to the reaction rate and equilibrium constant, respectively. For cis-4-methoxycyclohexyl tosylate, comparing the free energy profiles for different reaction pathways can definitively establish the dominant mechanism under specific reaction conditions.
Molecular Dynamics Simulations of Solvent and Counterion Effects
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic aspects of chemical reactions in solution, including the explicit effects of solvent molecules and counterions. pitt.edunih.gov In the context of cis-4-methoxycyclohexyl tosylate solvolysis, MD simulations can offer insights into how the solvent shell around the substrate influences its reactivity.
For instance, in a protic solvent like ethanol (B145695) or acetic acid, MD simulations can reveal the specific hydrogen bonding interactions between the solvent molecules and the tosylate leaving group, as well as the methoxy group. nih.govrsc.org These interactions can stabilize the transition state and influence the reaction rate.
Furthermore, MD simulations are crucial for understanding the role of the counterion that is formed upon the departure of the tosylate leaving group. The nature of the solvent and the presence of other ions in the solution can affect the degree of ion pairing between the newly formed carbocation (or developing positive charge in the transition state) and the tosylate anion. nih.govnrel.gov The proximity and orientation of the counterion can, in turn, influence the stereochemical outcome of the reaction by either blocking or facilitating the approach of the nucleophilic solvent from a particular face of the cyclohexyl ring.
Table 2: Illustrative Data from a Molecular Dynamics Simulation of a Solvolysis Reaction
| Parameter | In Acetonitrile | In Dioxane |
| Average Solvent-Cation Distance (Å) | 3.5 | 4.2 |
| Counterion-Cation Association Time (ps) | 50 | 150 |
| Dominant Cation Conformation | B_2,5 | ^4_H_3_ |
Note: This data is based on a study of a related glycosylation reaction and serves to illustrate the types of insights that can be gained from MD simulations. nih.gov Specific values for cis-4-methoxycyclohexyl tosylate would require dedicated simulations.
Structure-Reactivity Relationships and Predictive Modeling for Cyclohexyl Tosylates
The study of cis-4-methoxycyclohexyl tosylate contributes to the broader understanding of structure-reactivity relationships in cyclohexyl systems. nih.gov By systematically varying the substituents on the cyclohexane (B81311) ring and studying their effect on reaction rates and product distributions, a predictive model can be developed.
Computational chemistry plays a vital role in this endeavor by providing a quantitative framework to rationalize the observed trends. nih.govnih.gov For example, by calculating various molecular descriptors, such as electrostatic potentials, bond orders, and orbital energies, for a series of substituted cyclohexyl tosylates, a quantitative structure-activity relationship (QSAR) model can be constructed.
These models can then be used to predict the reactivity of new, unstudied cyclohexyl tosylates, including those with complex substitution patterns. For cis-4-methoxycyclohexyl tosylate, such a model could predict how changes in the solvent or the introduction of additional substituents would affect its solvolysis rate and the propensity for neighboring group participation. This predictive capability is invaluable in the design of new chemical reactions and the understanding of complex reaction mechanisms.
Strategic Role of Cis 4 Methoxycyclohexyl Tosylate in Synthetic Endeavors
Precursor for Architecturally Diverse Substituted Cyclohexanes
The primary utility of cis-4-Methoxycyclohexyl tosylate lies in its function as a precursor for a wide array of substituted cyclohexanes. The tosylate group, being an excellent leaving group, facilitates nucleophilic substitution reactions (SN2), allowing for the introduction of various functional groups onto the cyclohexane (B81311) ring. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of these reactions.
In a typical SN2 reaction, the incoming nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group. This results in an inversion of configuration at that carbon center. Consequently, reactions of cis-4-Methoxycyclohexyl tosylate with various nucleophiles lead to the formation of trans-substituted cyclohexane derivatives. This stereochemical control is a powerful tool for synthetic chemists, enabling the selective synthesis of specific diastereomers.
The reactivity of cyclohexyl tosylates is influenced by the conformation of the cyclohexane ring. For cis-isomers, the tosylate group can adopt either an axial or equatorial position through ring-flipping. The rate and outcome of substitution reactions can be affected by the conformational equilibrium and the accessibility of the electrophilic carbon. rsc.org
A variety of nucleophiles can be employed in these transformations, leading to a diverse range of products. These include, but are not limited to, azides, halides, cyanides, and various carbon nucleophiles. The resulting substituted cyclohexanes can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While specific reaction data for cis-4-Methoxycyclohexyl tosylate is not extensively documented in publicly available literature, the general reactivity pattern of cis-4-substituted cyclohexyl tosylates provides a strong indication of its synthetic potential. spcmc.ac.in
Table 1: Representative Nucleophilic Substitution Reactions of Cyclohexyl Tosylates
| Nucleophile | Product Functional Group |
| Azide (N₃⁻) | Azido |
| Halide (e.g., Br⁻, I⁻) | Halo |
| Cyanide (CN⁻) | Cyano |
| Alkoxides (RO⁻) | Ether |
| Thiolates (RS⁻) | Thioether |
| Malonic Esters | Alkylated Malonate |
Building Block for Polycyclic and Spirocyclic Molecular Scaffolds
Beyond simple substitution reactions, cis-4-Methoxycyclohexyl tosylate can be employed as a building block in the construction of more complex molecular frameworks, such as polycyclic and spirocyclic systems. These structural motifs are of significant interest in medicinal chemistry and materials science due to their rigid and three-dimensional nature. nih.gov
The synthesis of such intricate structures often involves intramolecular reactions, where a nucleophilic center within the same molecule attacks the carbon bearing the tosylate group. For instance, a strategically placed hydroxyl or amino group on a side chain attached to the cyclohexane ring can undergo an intramolecular cyclization to form a fused or bridged bicyclic system. The cis-stereochemistry of the starting material will influence the stereochemical outcome of the cyclization and the resulting ring fusion.
Spirocycles, which contain two rings connected by a single common atom, can also be synthesized using cyclohexyl derivatives. nih.gov One common strategy involves the use of a cyclohexanone (B45756) derivative, which can be accessed from the corresponding cyclohexanol. While not a direct application of the tosylate, the parent alcohol, cis-4-methoxycyclohexanol, can be oxidized to the corresponding ketone. This ketone can then undergo various spiro-annulation reactions. For example, reaction with a suitable bis-nucleophile can lead to the formation of a spirocyclic system. researchgate.netrsc.org
Although specific examples detailing the use of cis-4-Methoxycyclohexyl tosylate in the synthesis of polycyclic and spirocyclic compounds are not readily found in the literature, the principles of intramolecular cyclization and spiro-annulation are well-established, and this compound represents a viable starting material for such endeavors. rsc.org
Utility in the Total Synthesis of Complex Natural Products
The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. Substituted cyclohexanes are common structural motifs in a wide variety of natural products, and therefore, intermediates like cis-4-Methoxycyclohexyl tosylate can be valuable building blocks.
The ability to introduce functionality with stereochemical control is paramount in total synthesis. The use of cis-4-Methoxycyclohexyl tosylate allows for the installation of a substituent in a trans-relationship to the methoxy (B1213986) group via an SN2 reaction, which can be a key step in establishing the desired stereochemistry of a complex target molecule.
While a direct application of cis-4-Methoxycyclohexyl tosylate in a completed total synthesis is not prominently reported, the use of substituted cyclohexyl tosylates and related electrophiles is a common theme. For instance, the synthesis of various bioactive molecules often involves the coupling of a cyclohexane-containing fragment with other parts of the molecule, where a tosylate group can serve as the reactive handle for bond formation. The principles of retrosynthetic analysis often lead to the disconnection of complex molecules into simpler, readily available building blocks, and a functionalized cyclohexane like cis-4-Methoxycyclohexyl tosylate fits this description.
Application in the Construction of Functional Organic Materials Precursors
The unique properties of functional organic materials, such as liquid crystals and organic light-emitting diodes (OLEDs), are intrinsically linked to their molecular structure. The rigid and well-defined geometry of the cyclohexane ring makes it an attractive scaffold for the design of precursors to these materials.
For example, the synthesis of liquid crystals often requires molecules with a specific aspect ratio and polarity. The cyclohexane ring can act as a core unit, and by attaching appropriate mesogenic groups through reactions involving the tosylate functionality, liquid crystalline properties can be engineered. The methoxy group in cis-4-Methoxycyclohexyl tosylate can also influence the electronic properties and intermolecular interactions of the final material.
In the field of organic electronics, the synthesis of novel charge-transporting or light-emitting materials is of great interest. While specific examples involving cis-4-Methoxycyclohexyl tosylate are not documented, the general strategy of using functionalized alicyclic rings as building blocks is prevalent. The ability to introduce different substituents via the tosylate group allows for the fine-tuning of the electronic and physical properties of the resulting materials. For instance, precursors for polycyclic aromatic hydrocarbons, which are important components of organic electronic devices, can be synthesized using building blocks that provide specific spatial arrangements of aromatic units. rsc.org Adipic acid, a dicarboxylic acid derived from the oxidation of cyclohexanol, is a key precursor for the production of nylon, highlighting the industrial relevance of cyclohexane derivatives in polymer science. wikipedia.org
Future Perspectives and Emerging Research Directions in Tosylate Chemistry
Development of Sustainable and Green Methodologies for Tosylate Transformations
A major thrust in modern chemistry is the development of sustainable processes that minimize environmental impact. This "green chemistry" approach is being vigorously applied to tosylate synthesis and subsequent transformations.
Traditional methods for tosylation often rely on pyridine (B92270) as a solvent and base, which is toxic and difficult to remove. chemicalforums.com Modern research focuses on eliminating such hazardous reagents and solvents. One successful green strategy involves performing tosylation under solvent-free conditions, for instance, by grinding the alcohol with p-toluenesulfonyl chloride (TsCl) and a solid base like potassium carbonate. sciencemadness.org This mechanochemical approach is not only environmentally friendly but can also be faster and more efficient than conventional solution-phase methods. sciencemadness.orgresearchgate.net
The use of eco-friendly and aqueous solvent systems is another promising avenue. Researchers have successfully synthesized tosylates of cellulose (B213188) and starch in a novel solvent system of NaOH-urea, which is non-toxic and biodegradable. rsc.orgrsc.orgrsc.org Furthermore, catalyst-free tosylation of lipophilic alcohols has been demonstrated in water, taking advantage of the "on-water" effect where the insolubility of reactants drives the reaction forward, often with assistance from microwave irradiation to reduce reaction times. researchgate.net These methods significantly reduce the reliance on volatile organic compounds (VOCs), generating only benign byproducts like a biodegradable solution of p-toluenesulfonic acid. researchgate.net
Another green aspect involves improving atom economy and reducing waste by designing more direct synthetic routes. For example, protocols have been developed for the direct conversion of tosylates into nitroalkanes using tetrabutylammonium (B224687) nitrite (B80452), which avoids the traditional multi-step process that often involves converting the tosylate to a halide first. nih.gov This streamlined approach not only saves steps but also reduces waste and energy consumption. nih.gov
The table below summarizes various green methodologies developed for tosylate synthesis.
| Methodology | Reagents/Conditions | Substrate Example | Key Advantages | Reference(s) |
| Solvent-Free (Grinding) | TsCl, K2CO3/KOH | Methanol, Ethanol (B145695), Benzyl alcohols | Fast, efficient, avoids organic solvents | sciencemadness.org |
| Eco-Friendly Solvent | TsCl, NaOH-Urea, Surfactant | Cellulose, Starch | Uses biodegradable solvent system, enables modification of biopolymers | rsc.orgrsc.org |
| On-Water Synthesis | TsCl, Water, Microwave | Lipophilic Alcohols | Catalyst-free, fast reaction times, only biodegradable waste | researchgate.net |
| Direct Transformation | Tetrabutylammonium nitrite (TBAN), Toluene | Alkyl Tosylates | Converts tosylates directly to nitroalkanes, avoids aqueous work-up | nih.gov |
Catalytic Strategies for Enhanced Selectivity and Efficiency
Catalysis is a cornerstone of efficient chemical synthesis, and the development of novel catalytic systems for tosylate chemistry is a vibrant area of research. The goal is to enhance reaction rates, improve yields, and, crucially, control selectivity.
Chemoselectivity—the ability to react with one functional group in the presence of others—is a significant challenge, especially in polyfunctional molecules. jchemlett.com Lewis acids have emerged as effective catalysts for direct tosylation of alcohols using p-toluenesulfonic acid, which is less moisture-sensitive than TsCl. Zirconium(IV) chloride (ZrCl₄), for instance, has been shown to be a highly efficient catalyst that chemoselectively tosylates primary alcohols over secondary ones. mdma.ch Similarly, heteropolyacids such as AlPW₁₂O₄₀ have been used as effective catalysts for the solvent-free tosylation of various alcohols and phenols, demonstrating excellent yields and short reaction times. researchgate.net
For substrates with multiple hydroxyl groups, such as diols and glycols, achieving selective tosylation at a specific position is critical. Organotin catalysts, like dibutyltin (B87310) oxide, have been used to selectively tosylate the primary alcohol in a glycol. organic-chemistry.org More recently, diarylborinic acids have been introduced as catalysts for the selective acylation and sulfonylation of 1,2- and 1,3-diols, offering an efficient and operationally simple alternative to organotin compounds. organic-chemistry.org Other metal triflates, such as ytterbium(III) trifluoromethanesulfonate (B1224126), have also proven to be effective catalysts for producing alkyl tosylates under mild, neutral conditions. organic-chemistry.org
The table below highlights several catalytic strategies for the selective synthesis of tosylates.
| Catalyst | Reagent | Selectivity/Application | Key Advantages | Reference(s) |
| Zirconium(IV) chloride (ZrCl₄) | p-Toluenesulfonic acid | Chemoselective for primary over secondary alcohols | Uses stable tosylating agent, high selectivity | mdma.ch |
| Heteropolyacids (e.g., AlPW₁₂O₄₀) | p-Toluenesulfonyl chloride | Efficient for various alcohols and phenols | Solvent-free, high yields, short reaction times | researchgate.net |
| Diarylborinic acid | Electrophile (e.g., TsCl) | Selective for 1,2- and 1,3-diols | General, efficient, operationally simple alternative to organotin | organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | Toluenesulfonic acid anhydride (B1165640) | Primary and secondary alcohols | Mild and neutral conditions, easy product purification | organic-chemistry.org |
| Dibutyltin oxide | p-Toluenesulfonyl chloride | Selective for primary alcohols in glycols | Rapid, selective for α-heterosubstituted primary alcohols | organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, scalability, and efficiency. thieme-connect.de This technology is particularly advantageous for handling hazardous reagents or unstable intermediates, making it highly suitable for many reactions involving tosylates. thieme-connect.de
Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and yields. acs.orgrsc.org For example, the synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) has been successfully translated into a continuous flow process. rsc.org This method is not only fast, with residence times of just a few minutes, but it also improves the safety profile by avoiding the use of toxic cyanide reagents and allowing for safe, scalable production. rsc.org
Flow chemistry also enables the "telescoping" of multiple synthetic steps, where the output of one reactor is fed directly into the next without intermediate work-up and purification. acs.orgnih.gov This approach significantly reduces waste, solvent usage, and manual labor. The synthesis of complex pharmaceutical ingredients has been demonstrated in multi-step flow systems that incorporate in-line purification, such as scavenger resins or catch-and-release protocols, to remove excess reagents and byproducts. thieme-connect.denih.gov The application of these automated platforms to the synthesis and transformation of tosylates is a key area of future development, promising to accelerate drug discovery and make chemical production more efficient and sustainable. thieme-connect.deacs.org
Exploration of Photo- and Electrocatalytic Approaches for Tosylate Activation
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering novel pathways for bond formation under exceptionally mild conditions. These methods use light or electricity, respectively, to generate highly reactive intermediates that can participate in transformations not easily accessible through traditional thermal methods.
The activation of robust C(sp³)–O bonds in alkyl tosylates is a significant challenge. Recently, electrochemical methods have been developed to address this. For instance, nickel-catalyzed electrochemical cross-coupling reactions have been achieved between alkyl tosylates and alkyl halides. acs.org A key to this success was the progressive in-situ exchange of the tosylate for a more reactive bromide, enabled by using a bromide salt as the supporting electrolyte. This strategy maintains a low concentration of the more reactive species, favoring the desired cross-coupling over homocoupling. acs.org
Photoredox catalysis also opens up new possibilities. Dual catalytic systems, combining a photocatalyst with a transition metal catalyst, can enable reactions under visible light irradiation. acs.org For example, an iridium-based photocatalyst can be used to generate radical species from substrates, which then engage in a nickel-catalyzed carbonylation reaction. This approach circumvents the challenges associated with traditional carbonylation methods, which often require high pressures of carbon monoxide. acs.org The application of photo- and electrocatalytic methods to activate the C-O bond of tosylates for a wider range of coupling reactions is a frontier in synthetic chemistry, promising new, efficient, and selective bond-forming strategies. organic-chemistry.orgacs.orgrsc.org
Q & A
Q. What are the standard synthetic routes for preparing cis-4-Methoxycyclohexyl Tosylate in laboratory settings?
Methodological Answer: The synthesis typically involves tosylation of the corresponding alcohol, cis-4-Methoxycyclohexanol, using p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine or triethylamine). The stereochemistry of the starting alcohol is critical to retain the cis configuration. For example, similar protocols for cyclohexyl tosylates involve controlled reaction temperatures (0–5°C) to minimize epimerization . Purification often employs column chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirmation of the cis configuration requires NMR analysis, particularly focusing on coupling constants between axial/equatorial protons .
Q. What safety precautions are essential when handling cis-4-Methoxycyclohexyl Tosylate?
Methodological Answer: Based on analogous tosylate compounds, this reagent is likely flammable and a skin/eye irritant. Key precautions include:
- Use of PPE (nitrile gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation of vapors.
- Storage in a cool, dry place away from oxidizing agents.
- Immediate neutralization of spills with sodium bicarbonate or inert adsorbents. Refer to SDS guidelines for structurally similar tosylates (e.g., trans-4-tert-butylcyclohexyl tosylate) for detailed protocols .
Q. How can researchers confirm the stereochemical purity of cis-4-Methoxycyclohexyl Tosylate?
Methodological Answer: Combine NMR and NMR spectroscopy to analyze coupling patterns and chemical shifts. For cis isomers, axial methoxy and tosyl groups impose distinct steric effects, leading to characteristic splitting (e.g., ~3–5 Hz for adjacent equatorial protons). Polarimetry or chiral HPLC may further resolve enantiomeric impurities if applicable. X-ray crystallography, as demonstrated for structurally related cyclohexane derivatives, provides definitive confirmation .
Advanced Research Questions
Q. How does the cis configuration influence the reactivity of 4-Methoxycyclohexyl Tosylate in nucleophilic substitution reactions?
Methodological Answer: The cis arrangement positions the tosyl group equatorial and the methoxy group axial (or vice versa, depending on ring conformation), affecting steric accessibility. In SN2 reactions, equatorial leaving groups facilitate backside attack, but bulky nucleophiles may favor SN1 pathways due to chair-flipping constraints. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimental kinetic data should be compared with analogous trans isomers to isolate stereoelectronic effects .
Q. What strategies mitigate epimerization during synthetic applications of cis-4-Methoxycyclohexyl Tosylate?
Methodological Answer:
- Use aprotic solvents (e.g., DCM, THF) to avoid acid/base-mediated ring flipping.
- Maintain low temperatures (<0°C) during reactions involving strong bases.
- Stabilize the cis conformation via hydrogen bonding (e.g., using coordinating additives like crown ethers).
- Monitor reaction progress with inline FTIR or rapid NMR sampling to detect configuration changes early .
Q. How can researchers resolve contradictory data in the characterization of cis-4-Methoxycyclohexyl Tosylate derivatives?
Methodological Answer: Contradictions often arise from dynamic ring flipping or solvent-dependent conformational equilibria. Strategies include:
- Variable-temperature NMR to "freeze" chair conformations and observe splitting patterns.
- Cross-validation with NOESY/ROESY to confirm spatial proximity of substituents.
- Comparative analysis with rigidified analogs (e.g., bicyclic systems) to eliminate conformational ambiguity. Case studies on similar cyclohexane-based tosylates highlight the importance of multi-technique validation .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
